REACTION_CXSMILES
|
[CH:1]([N:4]1[CH:8]=[N:7][CH:6]=[N:5]1)([CH3:3])[CH3:2].C([Li])CCC.[Cl:14]C(F)(Cl)C(F)(F)Cl>C1COCC1>[Cl:14][C:8]1[N:4]([CH:1]([CH3:3])[CH3:2])[N:5]=[CH:6][N:7]=1
|
Name
|
|
Quantity
|
19 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1N=CN=C1
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
4.57 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)(F)F)(Cl)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dropwise giving a cream yellow suspension
|
Type
|
CUSTOM
|
Details
|
giving a dark brown solution
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
before being quenched by the addition of saturated aqueous NaHCO3 (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture was extracted twice with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NN1C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 141% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |